3-Cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-Cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluorophenyl sulfonyl group, and an azetidinyl moiety linked to an oxadiazole ring. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a potential candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:
Formation of the Azetidinyl Intermediate: The azetidinyl moiety is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Difluorophenyl Sulfonyl Group: The difluorophenyl sulfonyl group is introduced via a sulfonylation reaction using reagents such as sulfonyl chlorides.
Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Formation of the Oxadiazole Ring: The final step involves the formation of the oxadiazole ring through a cyclization reaction, typically using hydrazine derivatives and appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the azetidinyl or oxadiazole rings.
Scientific Research Applications
3-Cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
3-Cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 3-Cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
3-cyclopropyl-5-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O3S/c15-10-2-1-3-11(16)12(10)23(20,21)19-6-9(7-19)14-17-13(18-22-14)8-4-5-8/h1-3,8-9H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQOQMUBFTWQHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=C(C=CC=C4F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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